tert-butyl N-(5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
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Overview
Description
tert-Butyl N-(5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyano group, and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the reaction of (5-bromo-indan-1-yl)-carbamic acid tert-butyl ester with zinc cyanide in the presence of a palladium catalyst. The reaction is carried out in dimethylformamide (DMF) under an inert atmosphere at elevated temperatures (around 110°C) for an extended period (approximately 18 hours) .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The indene moiety can undergo oxidation to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Zinc cyanide, palladium catalysts, and DMF.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted indene derivatives.
Reduction Reactions: Formation of amine derivatives.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Scientific Research Applications
tert-Butyl N-(5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
- tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
- tert-Butyl 4-methoxybenzylcarbamate
- tert-Butyl (1-hydroxypent-4-en-2-yl)carbamate
Comparison: tert-Butyl N-(5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to the presence of the indene moiety and the cyano group, which confer distinct chemical reactivity and potential biological activity. In contrast, similar compounds may lack these features, resulting in different chemical and biological properties.
Properties
CAS No. |
903555-96-4 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
tert-butyl N-(5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-7-5-11-8-10(9-16)4-6-12(11)13/h4,6,8,13H,5,7H2,1-3H3,(H,17,18) |
InChI Key |
MGRQZBYHVQSEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)C#N |
Purity |
95 |
Origin of Product |
United States |
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